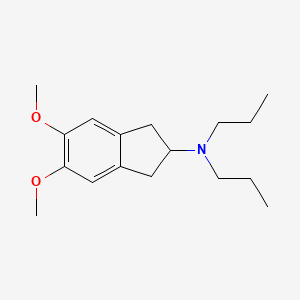

U-99194

描述

属性

CAS 编号 |

82668-33-5 |

|---|---|

分子式 |

C17H27NO2 |

分子量 |

277.4 g/mol |

IUPAC 名称 |

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |

InChI 键 |

UOLJKAPABHXFRE-UHFFFAOYSA-N |

规范 SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |

外观 |

Solid powder |

其他CAS编号 |

82668-33-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |

产品来源 |

United States |

Foundational & Exploratory

U-99194: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194, also known as PNU-99194A, is a selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and its effects on neuronal activity and behavior. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity, selective antagonism of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the cerebellum. This localization suggests a significant role for the D3 receptor in modulating emotion, cognition, and reward-related behaviors.

This compound exhibits nanomolar potency at the D3 receptor with a notable 20-fold selectivity over the D2 receptor, making it a valuable pharmacological tool to dissect the specific functions of the D3 receptor subtype.[1] By blocking the binding of endogenous dopamine to the D3 receptor, this compound inhibits the downstream signaling cascades typically initiated by D3 receptor activation.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for dopamine D2 and D3 receptors.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) |

| Dopamine D2 | ~20-fold lower than D3 | 20 |

| Dopamine D3 | Nanomolar range | - |

Note: Precise Ki values can vary between different studies and experimental conditions. The provided data reflects the generally accepted high selectivity of this compound for the D3 receptor.

Signaling Pathways

The antagonism of the D3 receptor by this compound disrupts several key intracellular signaling pathways. D3 receptors are primarily coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D3 receptor activation can modulate the activity of various ion channels and activate protein kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

By blocking these actions, this compound can lead to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels in cells expressing D3 receptors. The precise downstream consequences of this action are complex and can vary depending on the specific neuronal population and the broader neurochemical environment.

Interaction with D1 and D2 Receptor Signaling

Emerging evidence suggests that the behavioral effects of this compound may not be solely attributable to its direct D3 receptor antagonism but may also involve an interplay with D1 and D2 receptor-mediated signaling. Some studies propose that D3 receptor antagonism by this compound can enhance D1/D2 receptor-mediated signaling.[2] The precise molecular mechanisms underlying this interaction are still under investigation but may involve receptor heteromerization or indirect effects on dopamine release and transmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.

Locomotor Activity Assessment in Mice

This protocol is designed to assess the effect of this compound on spontaneous locomotor activity.

-

Apparatus: Photocell activity chambers (e.g., 40 x 40 cm) equipped with infrared beams to detect horizontal and vertical movements.

-

Animals: Male mice (e.g., C57BL/6J) are individually housed and acclimated to the testing room for at least 1 hour before the experiment.

-

Procedure:

-

Habituation: Mice are placed in the activity chambers for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.

-

Drug Administration: this compound (doses typically ranging from 5 to 40 mg/kg) or vehicle (e.g., saline) is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Data Collection: Immediately after injection, locomotor activity is recorded for a period of 60-120 minutes. Key parameters measured include:

-

Total distance traveled (cm)

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing frequency)

-

Time spent in the center versus the periphery of the arena

-

-

Social Interaction Test in Mice

This protocol, based on the three-chambered social preference test, evaluates the effect of this compound on social behavior.[3][4][5][6][7]

-

Apparatus: A three-chambered box with removable partitions between the chambers. The two side chambers contain small, wire cages to hold stimulus mice.

-

Animals: Subject mice and unfamiliar, age- and sex-matched stimulus mice are used.

-

Procedure:

-

Habituation (10 min): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.

-

Sociability Phase (10 min): An unfamiliar "stranger 1" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber, and the partitions are removed. The time the subject mouse spends in each chamber and sniffing each wire cage is recorded.

-

Social Novelty Phase (10 min): A new, unfamiliar "stranger 2" mouse is placed in the previously empty wire cage. The subject mouse is again placed in the center, and the partitions are removed. The time spent in each chamber and sniffing each wire cage (now containing stranger 1 and stranger 2) is recorded.

-

c-Fos Immunohistochemistry in Mouse Brain

This protocol is used to map neuronal activation following this compound administration by detecting the expression of the immediate early gene c-Fos.[8][9][10][11][12]

-

Tissue Preparation:

-

Ninety minutes to two hours after this compound or vehicle administration, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

-

Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.

-

-

Immunohistochemistry:

-

Blocking: Free-floating sections are incubated in a blocking solution (e.g., phosphate-buffered saline with Triton X-100 and normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Mounting and Imaging: Sections are mounted on slides, coverslipped with mounting medium containing DAPI (to visualize cell nuclei), and imaged using a fluorescence or confocal microscope.

-

-

Data Analysis: The number of c-Fos-positive cells is quantified in specific brain regions of interest.

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist that has proven to be an invaluable tool in neuroscience research. Its mechanism of action, centered on the blockade of D3 receptor-mediated signaling, has been shown to modulate locomotor activity, social behavior, and neuronal activation in key brain regions. The interplay between D3 receptor antagonism and the broader dopaminergic system, particularly D1 and D2 receptor signaling, highlights the complexity of dopamine's role in the brain and presents exciting avenues for future research and therapeutic development. This technical guide provides a foundational understanding of this compound's core mechanisms, empowering researchers to effectively utilize this compound in their investigations.

References

- 1. | BioWorld [bioworld.com]

- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Establishing a social behavior paradigm for female mice [frontiersin.org]

- 7. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 11. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IHC_cFOS+Parvalbumin [protocols.io]

The Selective Dopamine D3 Receptor Antagonist U-99194A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of U-99194A, a potent and selective antagonist of the dopamine D3 receptor. The document summarizes its binding affinity and functional potency at various dopamine receptor subtypes and other key central nervous system targets. Detailed experimental methodologies and visualizations of relevant biological pathways and workflows are included to support further research and drug development efforts.

Core Data Summary

The selectivity of U-99194A for the dopamine D3 receptor is a key feature of its pharmacological profile. The following tables present a summary of its binding affinities and functional potencies at various receptors.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D3 | Data Not Available | |

| Dopamine D2 | Data Not Available | |

| Dopamine D1 | Data Not Available | |

| Dopamine D4 | Data Not Available | |

| Dopamine D5 | Data Not Available | |

| Serotonin 5-HT1A | Data Not Available | |

| Serotonin 5-HT2A | Data Not Available | |

| Adrenergic α1 | Data Not Available | |

| Adrenergic α2 | Data Not Available |

| Assay Type | Receptor | Functional Potency (IC50, nM) | Reference |

| Phorbol Ester-Stimulated Arachidonic Acid Release | Dopamine D3 | 1.9 | [1] |

| cAMP Accumulation Assay | Various | Data Not Available |

Key Experimental Protocols

This section details the methodologies for two fundamental assays used to characterize the pharmacological profile of compounds like U-99194A.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the dopamine receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-Spiperone for D2/D3 receptors) is used.

-

Increasing concentrations of the unlabeled test compound (U-99194A) are added to the reaction mixture containing the membranes and the radioligand.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay for Dopamine D3 Receptor Antagonism

This assay is used to determine the functional potency of an antagonist in inhibiting the signaling of a G-protein coupled receptor, such as the dopamine D3 receptor, which is coupled to the inhibitory G-protein (Gi/o).

1. Cell Culture and Treatment:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

The cells are then pre-incubated with increasing concentrations of the antagonist (U-99194A).

2. Agonist Stimulation:

-

Following pre-incubation with the antagonist, the cells are stimulated with a known agonist of the D3 receptor (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

-

The agonist stimulation is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

3. cAMP Measurement:

-

After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP in the cell lysates is measured using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or AlphaScreen technology.

4. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified.

-

The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling cascade.

Experimental Workflow for GPCR Antagonist Selectivity Profiling

Caption: Workflow for identifying selective GPCR antagonists.

References

PNU-99194A: A Technical Guide to a Selective Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-99194A is a potent and selective dopamine D3 receptor antagonist that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PNU-99194A. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are presented to facilitate further research and drug development efforts. Furthermore, this document delineates the known downstream signaling pathways modulated by PNU-99194A, visualized through detailed diagrams, to provide a deeper understanding of its mechanism of action.

Chemical Structure and Properties

PNU-99194A, with the IUPAC name (2R)-5,6-dimethoxy-2-(dipropylamino)indan, is a member of the 2-aminoindan class of compounds. Its chemical structure is characterized by a dimethoxy-substituted indan core with a dipropylamino group at the 2-position.

Table 1: Chemical and Physical Properties of PNU-99194A

| Property | Value |

| IUPAC Name | (2R)-5,6-dimethoxy-2-(dipropylamino)indan |

| Molecular Formula | C₁₇H₂₇NO₂ |

| Molecular Weight | 277.41 g/mol |

| CAS Number | 153570-56-0 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| pKa | Not reported |

| LogP | Not reported |

Pharmacology

PNU-99194A is a high-affinity antagonist for the human dopamine D3 receptor, exhibiting significant selectivity over the D2 receptor subtype. This selectivity has made it a valuable pharmacological tool for differentiating the functions of D3 versus D2 receptors in the central nervous system.

Binding Affinity

The binding profile of PNU-99194A has been characterized in various in vitro studies. The following table summarizes its binding affinities (Ki) for a range of dopamine and other neurotransmitter receptors.

Table 2: PNU-99194A Receptor Binding Affinity Profile

| Receptor | Ki (nM) | Species | Reference |

| Dopamine D3 | 1.8 - 4.3 | Human | [1] |

| Dopamine D2 | 46 - 110 | Human | [1] |

| Dopamine D4 | >1000 | Human | [1] |

| Serotonin 5-HT₁A | >1000 | Rat | [1] |

| Serotonin 5-HT₂A | >1000 | Rat | [1] |

| α₁-Adrenergic | >1000 | Rat | [1] |

| α₂-Adrenergic | >1000 | Rat | [1] |

Note: Ki values can vary between different studies and experimental conditions.

Functional Activity

Primarily characterized as a competitive antagonist at the D3 receptor, PNU-99194A has been shown to block the effects of D3 agonists in a variety of functional assays. Interestingly, one study has reported that PNU-99194A can act as an agonist in a specific cellular context, inducing a biphasic inhibition of phorbol ester-stimulated arachidonic acid release in CHO cells transfected with the D3 receptor.[2] This effect was sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[2]

Mechanism of Action and Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are canonically coupled to inhibitory G proteins of the Gi/o family.

G Protein-Coupled Signaling

Activation of Gi/o proteins by D3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G protein activation can also modulate the activity of other downstream effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels.

Canonical Gi/o-coupled signaling pathway of the Dopamine D3 receptor.

β-Arrestin Recruitment

Like many GPCRs, the D3 receptor is also known to interact with β-arrestins, which can mediate receptor desensitization, internalization, and G protein-independent signaling. While the specific effects of PNU-99194A on β-arrestin recruitment to the D3 receptor have not been extensively reported, this remains an important area for future investigation.

Experimental Protocols

Synthesis of PNU-99194A

The synthesis of PNU-99194A can be achieved through a multi-step process starting from commercially available materials. The following is a general outline of a reported synthetic route. For a detailed, step-by-step protocol, please refer to the original publication.

General synthetic workflow for PNU-99194A.

Key Steps:

-

Oxime Formation: The starting ketone, 5,6-dimethoxy-1-indanone, is reacted with an appropriate oximation reagent (e.g., hydroxylamine hydrochloride) to form the corresponding oxime.

-

Reduction to Amine: The oxime is then reduced to the primary amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).

-

N-Alkylation: The resulting 2-aminoindan is subsequently N-alkylated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the final product, PNU-99194A.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of PNU-99194A for the dopamine D3 receptor.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand: [³H]-Spiperone or another suitable D2/D3 ligand.

-

PNU-99194A stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of PNU-99194A in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding determinator, or a dilution of PNU-99194A.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PNU-99194A concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

PNU-99194A has been evaluated in various animal models to assess its effects on behavior. These studies are crucial for understanding its potential therapeutic applications.

Example: Locomotor Activity in Rodents [3]

-

Animals: Adult male mice or rats.

-

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

-

Procedure:

-

Habituate the animals to the testing room for at least one hour before the experiment.

-

Administer PNU-99194A or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Place the animals individually into the open-field chambers immediately after injection.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).

-

Analyze the data to compare the effects of different doses of PNU-99194A with the vehicle control.

-

Conclusion

PNU-99194A remains a cornerstone in dopamine D3 receptor research. Its well-defined chemical structure, high affinity, and selectivity provide a solid foundation for its use as a pharmacological tool. The experimental protocols and signaling pathway information detailed in this guide are intended to empower researchers to further explore the therapeutic potential of targeting the D3 receptor in various neurological and psychiatric disorders. Future studies focusing on a more comprehensive characterization of its physicochemical properties and its effects on non-canonical signaling pathways, such as β-arrestin-mediated signaling, will undoubtedly provide even greater insights into the multifaceted pharmacology of this important compound.

References

- 1. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194: A Technical Overview of its In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-99194, also known as PNU-99194A or 5,6-dimethoxy-2-(di-n-propylamino)indan, is a well-characterized and selective antagonist of the dopamine D3 receptor. Due to the specific expression of D3 receptors in the limbic regions of the brain, this compound has been a valuable pharmacological tool for investigating the role of this receptor subtype in a variety of central nervous system processes, including motivation, reward, and motor control. This technical guide provides a comprehensive summary of the available in vivo data for this compound, with a focus on experimental protocols and observed pharmacological effects. While specific pharmacokinetic and bioavailability data for this compound are not extensively published, this document collates the existing information from various preclinical studies to serve as a resource for researchers in the field.

In Vivo Pharmacological Studies

This compound has been evaluated in a range of behavioral and neurochemical studies, primarily in rodent models. The following tables summarize the experimental conditions and key findings from these investigations.

Table 1: Summary of In Vivo Studies with this compound in Rats

| Study Focus | Dose Range (mg/kg) | Route of Administration | Key Observations |

| Reward and Motivation | 5.0, 10.0, 20.0 | Subcutaneous (SC) | Did not show direct rewarding effects but did enhance the rewarding effect of d-amphetamine.[1] |

| Motor Activity | 5.0, 10.0, 20.0 | Subcutaneous (SC) | Produced a motor-activating effect that was more pronounced in food-restricted rats.[1] |

| c-fos Expression | 5.0 | Subcutaneous (SC) | Induced a pattern of c-fos expression similar to that of d-amphetamine, which was blocked by a D1 antagonist.[1] |

| Discriminative Stimulus Effects | 1.25 - 40.0 | Subcutaneous (SC) & Intraperitoneal (IP) | Did not substitute for cocaine and did not significantly block cocaine discrimination.[2] |

Table 2: Summary of In Vivo Studies with this compound in Mice

| Study Focus | Dose Range (mg/kg) | Route of Administration | Key Observations |

| Social Behavior | 20 - 40 | Not specified | The higher dose decreased spontaneous motor activity and aggression while increasing social investigation.[3] |

| Motor and Emotional Behavior | 5, 10, 20, 30 | Not specified | Lower doses increased locomotion and rearing in habituated mice, while higher doses initially reduced these behaviors.[4] Increased flight reactivity in a social paradigm.[4] |

Experimental Methodologies

The following sections detail the typical experimental protocols employed in the in vivo assessment of this compound.

Behavioral Assessments

-

Locomotor Activity: Rodents are individually placed in activity chambers equipped with infrared beams to automatically record horizontal and vertical movements. Following a habituation period, this compound or vehicle is administered, and activity is monitored for a defined period.

-

Reward Paradigms: Intracranial self-stimulation (ICSS) is a common method where animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain reward center. The effect of this compound on the threshold for responding is measured to assess its rewarding or reward-enhancing properties.[1]

-

Drug Discrimination: Animals are trained to discriminate between the effects of a specific drug (e.g., cocaine) and saline, typically in a two-lever operant chamber. Once the discrimination is learned, this compound is administered to test if it produces similar subjective effects to the training drug (substitution) or if it blocks the effects of the training drug (antagonism).[2]

-

Social Interaction: Social behavior can be assessed by placing an animal in an arena with a conspecific and scoring various social and non-social behaviors, such as sniffing, grooming, and aggressive postures.[3]

Neurochemical Analysis

-

c-fos Immunohistochemistry: The expression of the immediate early gene c-fos is often used as a marker of neuronal activation. Following behavioral testing, animals are euthanized, and their brains are processed for immunohistochemical detection of the Fos protein. The pattern and intensity of Fos-like immunoreactivity can then be compared across different treatment groups.[1]

Visualizing Experimental and Mechanistic Frameworks

To further elucidate the experimental approaches and the proposed mechanism of action of this compound, the following diagrams are provided.

Caption: Generalized workflow for in vivo behavioral studies of this compound.

Caption: Mechanism of action of this compound as a dopamine D3 receptor antagonist.

Conclusion

This compound serves as a critical tool for dissecting the functional role of the dopamine D3 receptor. The compiled data from various in vivo studies demonstrate its ability to modulate motor activity, reward-related behaviors, and social interactions, underscoring the significance of the D3 receptor in these processes. While a detailed pharmacokinetic profile of this compound remains to be fully elucidated, the information presented in this guide provides a solid foundation for the design of future preclinical studies. Further research into the absorption, distribution, metabolism, and excretion of this compound would be highly valuable to the scientific community and would facilitate the translation of findings from basic research to clinical applications.

References

- 1. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the discriminative stimulus effects of the D3 dopamine antagonist PNU-99194A in rats: comparison with psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of U-99194 in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of U-99194, a selective dopamine D3 receptor antagonist, in rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, in vivo effects, and experimental considerations for this compound.

Core Pharmacodynamics: Dopamine D3 Receptor Antagonism

This compound acts as a potent and selective antagonist at the dopamine D3 receptor. Its pharmacodynamic profile is primarily defined by its high affinity for this receptor subtype over the closely related D2 receptor, which is a key characteristic influencing its behavioral effects in rodents.

Receptor Binding Affinity

The binding affinity of this compound for dopamine D2 and D3 receptors has been quantified in rat brain tissue, demonstrating its selectivity.

| Compound | Receptor | Brain Region | Ki (nM) |

| This compound | Dopamine D3 | Cerebellum | ~20 |

| Dopamine D2 | Striatum | ~400 |

Data synthesized from studies characterizing dopamine receptor binding in rat brain.

In Vivo Pharmacodynamics in Rodent Models

The functional consequence of this compound's D3 receptor antagonism has been investigated in various behavioral paradigms in both mice and rats. These studies reveal its effects on motor activity, social behavior, and reward processes.

Effects on Locomotor Activity

This compound has been shown to modulate locomotor activity in rodents, an effect that can be dose-dependent and influenced by the experimental conditions. Generally, at lower to moderate doses, this compound tends to increase locomotor activity.[1][2]

| Species | Dose Range (mg/kg, s.c.) | Effect on Locomotor Activity |

| Mouse | 5 - 20 | Dose-dependent increase |

| Rat | 5 - 20 | Increased horizontal and vertical activity |

Data compiled from locomotor activity studies in mice and rats.[1][3]

Effects on Social Behavior

This compound has demonstrated pro-social effects in rodent models, particularly in paradigms of social interaction and aggression.

| Species | Model | Dose Range (mg/kg) | Effect on Social Behavior |

| Mouse | Isolation-induced aggression | 20 - 40 | Increased social investigation, anti-aggressive effects[4] |

| Mouse | Social reactivity | 5 - 30 | Dose-dependent increase in flight reactivity[2] |

Summary of findings from social behavior studies in mice.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are synthesized protocols for key behavioral assays used to characterize this compound in rodents.

Locomotor Activity Assessment

This protocol outlines the procedure for measuring spontaneous locomotor activity in an open-field arena.

Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to monitor movement.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment. A habituation session in the activity chamber may be performed on a preceding day.

-

Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).

-

Testing: Immediately after injection, place the animal in the center of the open-field arena.

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period, typically 30 to 60 minutes.

-

Analysis: Compare locomotor activity between this compound-treated and vehicle-treated groups.

Social Interaction Test (Three-Chamber Paradigm)

This protocol is designed to assess sociability and preference for social novelty.

Apparatus: A three-chambered box with openings allowing free access between chambers. The outer chambers contain wire cages for stimulus animals or objects.

Procedure:

-

Habituation: Acclimate the test mouse to the center chamber for a short period (e.g., 5-10 minutes).

-

Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber and an inanimate object in the other. Allow the test mouse to explore all three chambers for a set duration (e.g., 10 minutes).

-

Data Collection: Measure the time spent in each chamber and the time spent sniffing each wire cage.

-

Drug Administration: this compound or vehicle is administered prior to the testing phases, with the pre-treatment time optimized based on pharmacokinetic data.

-

Analysis: Compare the time spent with the stranger mouse versus the inanimate object to assess sociability.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying molecular mechanisms and experimental designs can aid in the comprehension of this compound's pharmacodynamics.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7][8][9] this compound, as an antagonist, blocks this signaling cascade.

Caption: Dopamine D3 receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow for In Vivo Behavioral Testing

A typical workflow for assessing the behavioral effects of this compound in rodent models involves several key stages, from animal preparation to data analysis.

Caption: A generalized experimental workflow for rodent behavioral pharmacodynamic studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its selectivity for the D3 over the D2 receptor subtype allows for a more targeted interrogation of D3 receptor function in rodent models. The data and protocols summarized in this guide provide a foundation for the design and interpretation of future studies aimed at further elucidating the therapeutic potential of D3 receptor antagonism. Further research is warranted to fully characterize the pharmacokinetic profile of this compound to better correlate plasma and brain concentrations with its observed pharmacodynamic effects.

References

- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple signaling routes involved in the regulation of adenylyl cyclase and extracellular regulated kinase by dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Developmental History of U-99194: A Dopamine D3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

U-99194, also known as PNU-99194A, is a potent and selective dopamine D3 receptor antagonist that emerged from the research laboratories of Pharmacia & Upjohn in the 1990s. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound. It details the pharmacological profile, including its binding affinity and functional activity at dopamine receptor subtypes, and summarizes key findings from in vivo preclinical studies. This document is intended to serve as a valuable resource for researchers and scientists in the fields of neuroscience and drug development.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has been a focal point for therapeutic intervention in a range of neuropsychiatric disorders. The development of selective antagonists for the D3 receptor has been a key strategy in the pursuit of novel antipsychotics with an improved side-effect profile over traditional D2 receptor antagonists. This compound was one of the early compounds to exhibit significant selectivity for the D3 over the D2 receptor, marking an important step in this research area.

Discovery and History

This compound was developed by scientists at Pharmacia & Upjohn as part of a program aimed at identifying selective dopamine D3 receptor antagonists. A 1998 review by Haadsma-Svensson and Svensson provides a comprehensive overview of its preclinical pharmacological profile. The compound is chemically known as 5,6-dimethoxy-2-(dipropylamino)indan. Research published in 2001 further detailed the synthesis and structure-activity relationships of a series of 2-aminoindans, including U-99194A (referred to as compound 3 in the publication), and described a large-scale, reproducible synthesis method.

While showing promise in preclinical models, there is no publicly available evidence to suggest that this compound ever progressed to human clinical trials.

Pharmacological Profile

In Vitro Binding Affinity

U-99194A demonstrates a high affinity for the dopamine D3 receptor with notable selectivity over the D2 receptor. In vitro studies have quantified this binding affinity, revealing its nanomolar potency.

Table 1: In Vitro Binding Affinity of U-99194A

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D3 | ~1-2 | [1] |

| Dopamine D2 | ~20-40 | [1] |

Note: Specific Ki values can vary slightly between different assay conditions and radioligands used. The values presented are representative of the reported 20-fold selectivity.

Functional Activity

In functional assays, this compound has been characterized as a dopamine D3 receptor antagonist. In Chinese hamster ovary (CHO) cells transfected with the D3 receptor, PNU-99194A was shown to reduce TPA-induced arachidonic acid release with an IC50 of 1.9 nM.

Preclinical In Vivo Studies

A number of preclinical studies in rodents have been conducted to evaluate the in vivo effects of this compound. These studies have primarily focused on its effects on motor behavior, reward pathways, and social interaction.

Table 2: Summary of Key Preclinical In Vivo Findings for U-99194A

| Animal Model | Dosing (mg/kg) | Route | Key Findings |

| Rats | 5.0, 10.0, 20.0 | SC | No direct rewarding effects, but augmented the rewarding effect of d-amphetamine. Produced motor activation. |

| Mice | 20-40 | Decreased spontaneous motor activity at higher doses and increased social investigation at all tested doses. | |

| Mice | 5, 10, 20, 30 | Increased locomotion and rearing at lower doses, with reductions at higher doses. |

Experimental Protocols

Synthesis of U-99194A

A large-scale synthesis of U-99194A has been described, starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of 5,6-dimethoxy-1-indanone, conversion to a soluble silyl oxime, reduction, alkylation, and deoxygenation.

Experimental Workflow for U-99194A Synthesis

Caption: High-level workflow for the synthesis of U-99194A.

In Vitro Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of U-99194A for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PD 128907 for D3).

-

U-99194A test compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of U-99194A.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, U-99194A, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of U-99194A.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathway

Caption: Antagonistic action of this compound at the D3 receptor.

Conclusion

This compound represents a significant milestone in the development of selective dopamine D3 receptor antagonists. Its well-characterized preclinical profile, including its synthesis, binding affinity, and in vivo effects, has provided a valuable pharmacological tool for investigating the role of the D3 receptor in the central nervous system. While its clinical development appears to have been discontinued, the data gathered from its preclinical evaluation continues to be a useful reference for researchers in the field of neuropsychiatric drug discovery.

References

U-99194: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of U-99194 for dopamine receptors, with a focus on its preferential interaction with the D3 subtype. The information is presented through structured data, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.

Core Data: Binding Affinity of this compound

This compound, also known as PNU-99194A, is recognized as a selective dopamine D3 receptor antagonist.[1] In vitro studies have demonstrated its nanomolar potency at the D3 receptor, with a notable selectivity over the D2 receptor subtype.[2] This preferential binding is a key characteristic of its pharmacological profile.

The binding affinities of this compound for human dopamine D2 and D3 receptors, as determined by radioligand binding assays, are summarized below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (D2/D3) |

| Dopamine D3 | [3H]-Spiperone | CHO | 1.9 (IC50) | \multirow{2}{*}{~20-fold} |

| Dopamine D2 | [3H]-Spiperone | - | Not explicitly stated, but ~20-fold higher than D3 |

Note: The IC50 value of 1.9 nM for the D3 receptor was determined in Chinese hamster ovary (CHO) cells by measuring the inhibition of phorbol ester-stimulated arachidonic acid release.[3] While not a direct Ki from a binding assay, it reflects the compound's high potency at this receptor. The 20-fold selectivity for D3 over D2 is a widely cited characteristic.[2]

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound is typically determined using radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Radioligand Binding Assay Protocol

-

Membrane Preparation:

-

Cells expressing the dopamine receptor subtype of interest (e.g., D2 or D3) are cultured and harvested.

-

The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

The prepared cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2/D3 receptors).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Experimental and Biological Pathways

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

References

- 1. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

U-99194A and Its Impact on Dopamine Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-99194A is a pharmacologically significant compound known for its preferential antagonism of the dopamine D3 receptor. Its interaction with the dopaminergic system, particularly its influence on dopamine transmission, has been a subject of extensive research. This technical guide provides an in-depth analysis of the effects of U-99194A, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental procedures. The information compiled herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.

Introduction to U-99194A

U-99194A, chemically known as (5,6-dimethoxyindan-2-yl)dipropylamine, is a selective antagonist of the dopamine D3 receptor, demonstrating a significant-fold selectivity for the D3 receptor over the D2 receptor in vitro.[1] The dopamine D3 receptor is predominantly expressed in limbic regions of the brain and is implicated in the modulation of locomotion, cognition, and emotion.[2][3][4] As a G protein-coupled receptor (GPCR), the D3 receptor, like the D2 receptor, is coupled to Gαi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[5][6] U-99194A's antagonistic action at these receptors has been shown to produce a range of behavioral effects, including psychostimulant-like effects on motor activity.[2][7] Understanding the precise mechanisms through which U-99194A modulates dopamine transmission is critical for elucidating the role of the D3 receptor in both normal physiological processes and pathological conditions.

Quantitative Analysis of U-99194A's Pharmacological Profile

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of U-99194A at dopamine receptors, as well as its in vivo effects on dopamine neurotransmission.

Table 1: In Vitro Receptor Binding Affinity of U-99194A

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| Dopamine D3 | [³H]-Spiperone | CHO Cells | 1.9 |

| Dopamine D2 | [³H]-Spiperone | CHO Cells | ~38 |

Data synthesized from multiple sources indicating approximately 20-fold selectivity for D3 over D2 receptors.[1]

Table 2: In Vivo Effects of U-99194A on Dopamine Neurotransmission

| Experimental Model | Brain Region | U-99194A Dose (mg/kg) | Effect on Dopamine Levels | Method |

| Rat | Nucleus Accumbens | 5.0 | Increase | In Vivo Microdialysis |

| Rat | Striatum | 5.0 | Increase | In Vivo Microdialysis |

| Mouse | Not Specified | 20-40 | Associated with increased dopamine neurotransmission | Behavioral Analysis |

Note: Quantitative changes in dopamine levels are often presented as a percentage of baseline in microdialysis studies. Specific percentage increases can vary between studies.

Key Experimental Methodologies

A thorough understanding of the experimental protocols is essential for the interpretation of the presented data and for the design of future studies.

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[8][9]

Objective: To determine the inhibitory constant (Ki) of U-99194A for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing the target dopamine receptor (e.g., from transfected CHO cells).[10]

-

Radiolabeled ligand (e.g., [³H]-Spiperone).[10]

-

U-99194A in a range of concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of U-99194A.[11]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[11][12]

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of U-99194A that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[13][14][15]

Objective: To measure the effect of U-99194A administration on extracellular dopamine levels in brain regions like the nucleus accumbens and striatum.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.[16]

-

A syringe pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

HPLC with electrochemical detection for dopamine quantification.[13]

-

U-99194A for systemic administration.

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[17]

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with aCSF at a constant, slow flow rate.[16]

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine concentration.[14]

-

Drug Administration: U-99194A is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).

-

Sample Collection: Dialysate collection continues to monitor changes in dopamine levels post-administration.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.[18][19]

-

Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the probe.[14]

In Vivo Electrophysiology

In vivo electrophysiology allows for the recording of the electrical activity of individual neurons, providing insights into how drugs modulate neuronal firing.[20][21]

Objective: To determine the effect of U-99194A on the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).

Materials:

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

Anesthetic for the animal.

-

U-99194A for systemic or local administration.

Procedure:

-

Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is slowly lowered into the VTA or SNc to isolate the spontaneous activity of a single dopamine neuron.[22] Dopamine neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.

-

Baseline Recording: The baseline firing rate of the neuron is recorded.

-

Drug Administration: U-99194A is administered.

-

Post-Drug Recording: The firing rate of the neuron is continuously recorded to observe any changes induced by the drug.

-

Data Analysis: The firing rate (spikes/second) before and after drug administration is compared to determine the effect of U-99194A.

Visualizing Pathways and Protocols

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

References

- 1. | BioWorld [bioworld.com]

- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]

- 18. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

The Dopamine D3 Receptor: A Pivotal Hub in Neuropsychiatric Disorders and a Prime Target for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dopamine D3 receptor (D3R), a key member of the D2-like family of G protein-coupled receptors, has emerged as a critical player in the pathophysiology of a spectrum of neuropsychiatric disorders. Predominantly expressed in the limbic regions of the brain, the D3R is intricately involved in modulating reward, motivation, cognition, and emotional processes. Dysregulation of D3R signaling is increasingly implicated in conditions such as schizophrenia, substance use disorders, Parkinson's disease, and depression. This technical guide provides a comprehensive overview of the current understanding of the D3R's role in these disorders, detailing its signaling pathways, the experimental methodologies used to investigate its function, and a compilation of quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies targeting the dopamine D3 receptor.

Introduction

The dopamine system is a cornerstone of neuroscience research, with its intricate network of receptors and pathways governing a vast array of physiological and behavioral functions. Among the five identified dopamine receptor subtypes, the D3 receptor has garnered significant attention due to its unique anatomical distribution and high affinity for dopamine.[1] Unlike the more widespread D2 receptor, the D3R is concentrated in brain regions associated with reward and cognition, such as the nucleus accumbens, islands of Calleja, and the ventral tegmental area.[1] This distinct localization suggests a specialized role in neuropsychiatric function and positions the D3R as a promising target for therapeutic intervention with potentially fewer side effects than broader-acting dopamine agents.[2] This guide will delve into the multifaceted role of the D3R in schizophrenia, addiction, Parkinson's disease, and depression, presenting the latest research findings, experimental protocols, and quantitative data to facilitate further investigation and drug discovery efforts.

D3 Receptor Signaling Pathways

The D3 receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] However, its signaling capabilities are far more complex, involving a network of downstream effectors and interactions with other receptor systems. Aberrant D3R signaling is a recurring theme in the pathogenesis of several brain disorders.[4]

Canonical Gi/o-Coupled Pathway

Activation of the D3R by dopamine or an agonist ligand triggers a conformational change, allowing it to interact with and activate heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This, in turn, decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in gene transcription and neuronal excitability. The Gβγ subunit can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and other signaling molecules.

β-Arrestin-Mediated Signaling and Receptor Heteromerization

Beyond G-protein coupling, the D3R can signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D3R, facilitating the recruitment of β-arrestins. This not only leads to receptor desensitization and internalization but also initiates a distinct wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Furthermore, the D3R can form heterodimers with other receptors, most notably the D1 and D2 dopamine receptors.[3] These heteromeric complexes exhibit unique pharmacological and signaling properties that differ from their constituent monomers. For instance, the D1R-D3R heteromer has been shown to potentiate D1R-mediated signaling.[3]

Role of D3 Receptors in Neuropsychiatric Disorders

Schizophrenia

The "dopamine hypothesis" of schizophrenia has historically focused on the D2 receptor. However, the unique localization of the D3R in limbic and cortical areas associated with the cognitive and negative symptoms of schizophrenia has made it a compelling target.[5] Post-mortem studies have reported elevated levels of D3 receptors in the brains of individuals with schizophrenia, particularly in those who were not receiving antipsychotic medication.[6] Genetic association studies have also suggested a link between D3R gene polymorphisms and an increased risk for developing schizophrenia.[5][7] D3R antagonists are being investigated as potential antipsychotics that may have a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, compared to traditional D2 antagonists.[5][8]

Substance Use Disorders

The D3 receptor plays a crucial role in the reinforcing effects of drugs of abuse and in drug-seeking behavior.[1][9] Preclinical studies have consistently shown that D3R antagonists can reduce the motivation to self-administer various drugs, including cocaine, opioids, and nicotine, and can also prevent relapse triggered by drug-associated cues and stress.[1][10] In individuals with substance use disorder, there is evidence of increased D3 receptor availability, which is associated with impulsivity and craving.[11] This makes D3R antagonists a promising avenue for the development of novel anti-addiction medications.[1][9]

Parkinson's Disease

In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to significant motor and non-motor symptoms. While treatment has traditionally focused on D1 and D2 receptors, the D3R is also implicated in the pathophysiology of PD and in the side effects of L-DOPA treatment, such as dyskinesia.[12][13] D3R expression is altered in PD, and D3R agonists, such as pramipexole and ropinirole, are used to manage PD symptoms.[14][15] Interestingly, D3R activation has been shown to have neuroprotective effects in preclinical models of PD.[15] The D3 receptor can also form heteromers with D1 receptors, and the upregulation of D1R-D3R heteromers in the striatum is thought to contribute to the development of L-DOPA-induced dyskinesia.[13]

Depression

Dysfunction of the mesolimbic dopamine system is thought to contribute to the symptoms of depression, particularly anhedonia and lack of motivation.[16] The localization of D3 receptors in brain regions that regulate mood and reward suggests their involvement in this disorder.[16] Preclinical and clinical evidence suggests that D3 receptor function is downregulated in depression and that some antidepressant treatments may exert their effects in part by enhancing D3R-mediated neurotransmission.[16] Partial agonists at the D3 receptor, such as aripiprazole and cariprazine, have shown antidepressant effects.[16]

Quantitative Data on D3 Receptor Binding and Expression

The following tables summarize key quantitative data from studies on D3 receptors in neuropsychiatric disorders.

Table 1: Binding Affinities (Ki, nM) of Selected Antipsychotics for Dopamine D2 and D3 Receptors

| Antipsychotic | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio | Reference |

| Haloperidol | 1.2 | 0.7 | 1.7 | [17] |

| Risperidone | 3.3 | 7.2 | 0.5 | [17] |

| Olanzapine | 11 | 49 | 0.2 | [17] |

| Clozapine | 125 | 280 | 0.4 | [17] |

| Aripiprazole | 0.34 | 0.8 | 0.4 | [17] |

| Cariprazine | 0.49-0.69 | 0.085-0.1 | 5.8-6.9 | [13] |

Note: Ki values represent the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The D3/D2 selectivity ratio is calculated as (Ki for D2) / (Ki for D3).

Table 2: D3 Receptor Density (Bmax) and Dissociation Constant (Kd) in Schizophrenia (Post-mortem Studies)

| Brain Region | Parameter | Schizophrenia (Drug-Naïve) | Controls | % Change | Reference |

| Nucleus Accumbens | Bmax (fmol/mg tissue) | ~200 | ~100 | ~+100% | [6] |

| Putamen | Bmax (fmol/mg tissue) | ~150 | ~75 | ~+100% | [6] |

| Caudate | Bmax (fmol/mg tissue) | ~120 | ~60 | ~+100% | [6] |

| Nucleus Accumbens | Kd (nM) | No significant difference | No significant difference | - | [6] |

Note: Bmax represents the maximum number of binding sites, and Kd is the equilibrium dissociation constant, an inverse measure of binding affinity. These values are approximate and can vary between studies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the D3 receptor.

Radioligand Binding Assays

Objective: To determine the affinity (Ki) and density (Bmax) of D3 receptors in a given tissue or cell preparation.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue or cells expressing D3 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.[14]

-

Saturation Binding: Incubate membrane preparations with increasing concentrations of a radiolabeled D3-selective ligand (e.g., [³H]-spiperone, [¹²⁵I]-iodosulpride) to determine the total binding.[14]

-

Non-specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand in the presence of a high concentration of a non-radiolabeled D3 antagonist (e.g., raclopride) to determine non-specific binding.[14]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Bmax and Kd values. For competition binding assays to determine the Ki of an unlabeled compound, incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor.

Animal Behavioral Models

Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Protocol Outline:

-

Pre-conditioning Phase: Allow the animal (typically a rat or mouse) to freely explore a two-compartment apparatus to determine any baseline preference for one compartment.

-

Conditioning Phase: On alternating days, confine the animal to one compartment after administering the test drug (e.g., a D3R agonist or antagonist) and to the other compartment after administering a vehicle control.[2]

-

Test Phase: Place the animal back in the apparatus with free access to both compartments and record the time spent in each.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia and can be modulated by dopaminergic drugs.

Protocol Outline:

-

Apparatus: Place the animal in a startle chamber equipped with a sensor to detect movement and a speaker to deliver acoustic stimuli.

-

Habituation: Allow the animal to acclimate to the chamber with a constant background noise.

-

Test Session: Present a series of trials consisting of a loud, startling pulse of noise alone, a weak, non-startling prepulse alone, or the prepulse followed by the startle pulse.[12][16]

-

Data Analysis: Measure the startle response (amplitude of movement) in each trial. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse, compared to the pulse-alone condition.

In Situ Hybridization

Objective: To visualize and quantify the expression of D3 receptor mRNA in brain tissue.

Protocol Outline:

-

Tissue Preparation: Perfuse the animal and prepare frozen brain sections.[1]

-

Probe Synthesis: Synthesize a labeled antisense RNA probe that is complementary to the D3R mRNA sequence. A sense probe is used as a negative control.

-

Hybridization: Incubate the brain sections with the labeled probe, allowing it to bind to the D3R mRNA.[1]

-

Washing: Wash the sections to remove any unbound probe.

-

Detection: Visualize the labeled probe using autoradiography (for radioactive probes) or fluorescence microscopy (for fluorescently labeled probes).

-

Quantification: Measure the signal intensity in different brain regions to determine the relative levels of D3R mRNA expression.

Drug Development and Future Directions

The development of selective D3 receptor ligands, particularly antagonists and partial agonists, represents a significant area of focus for pharmaceutical research.[2][8] The challenge lies in achieving high selectivity for the D3R over the closely related D2R to minimize off-target effects.[18] High-throughput screening of chemical libraries, coupled with structure-based drug design, is being employed to identify novel D3R-selective compounds.

Future research will likely focus on:

-

Developing more selective D3R ligands: This will enable a more precise dissection of the D3R's function and lead to therapeutics with improved side-effect profiles.

-

Investigating D3R heteromers as drug targets: Targeting the unique properties of D1R-D3R or D2R-D3R heterodimers could offer novel therapeutic strategies.

-

Utilizing advanced imaging techniques: The development of more selective PET radiotracers for the D3R will be crucial for in vivo studies in humans and for monitoring the efficacy of new drugs.

-

Exploring the role of D3R in other neuropsychiatric and neurological disorders: The involvement of the D3R in conditions such as anxiety and cognitive disorders warrants further investigation.

Conclusion

The dopamine D3 receptor is a pivotal component of the neural circuitry underlying a range of neuropsychiatric disorders. Its distinct anatomical and pharmacological properties make it an attractive target for the development of novel and more effective treatments for schizophrenia, addiction, Parkinson's disease, and depression. A thorough understanding of its complex signaling pathways and its role in disease pathophysiology, facilitated by the experimental approaches outlined in this guide, is essential for translating basic research findings into clinically successful therapies. The continued exploration of the D3 receptor holds immense promise for improving the lives of individuals affected by these debilitating conditions.

References

- 1. Localization of dopamine D3 receptor mRNA in the rat brain using in situ hybridization histochemistry: comparison with dopamine D2 receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D3 receptor antagonist, SR 21502, facilitates extinction of cocaine conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 4. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 5. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesolimbic dopamine D3 receptors and use of antipsychotics in patients with schizophrenia. A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Parametric approaches towards understanding the effects of the preferential D3 receptor agonist pramipexole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]